3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride
Overview
Description
3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClO4S and a molecular weight of 278.75 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethoxyphenoxy group attached to a propane-1-sulfonyl chloride group .Scientific Research Applications
Effective Synthesis of Bisphenol A
The compound has been explored for its utility in the selective synthesis of bisphenol A, utilizing layered silicate with spatially arranged sulfonic acid as a catalyst. This process highlights its application in producing high-purity chemical compounds used in polymer production (Ide et al., 2012).
Synthesis of Sulfonated Materials
It serves as a key intermediate in the synthesis of sulfonated materials, such as 2,2-Bis(methoxy- and ethoxy-NNO-azoxy)propane-1,3-diol sulfonates, which are important for various chemical transformations and applications in material science (Zyuzin, 2014).
Modulating Water Solubility in Polymers
Its derivatives play a critical role in modifying the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous solutions. This application is crucial for developing polymers with tailored properties for biomedical and environmental applications (Hildebrand et al., 2016).
Antimicrobial and Antifungal Applications
Compounds synthesized from 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride, such as N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, have been evaluated for their antimicrobial and antifungal activities, showcasing the chemical's potential in developing new antimicrobial agents (Fadda et al., 2016).
Immobilization of Catalysts for Polyketone Synthesis
The compound aids in anchoring sulfonic acid on silica surfaces through Si-C bonds, facilitating the immobilization of catalysts for polyketone synthesis. This application underscores its importance in enhancing catalytic reactions and material processing (Eo et al., 2016).
Preparation of Water-Soluble Polymers
It has been utilized in the synthesis of water-soluble polymers, such as poly(arylene ether sulfone)s, for potential use in proton exchange membranes, indicating its relevance in fuel cell technology (Kim et al., 2008).
Properties
IUPAC Name |
3-(4-ethoxyphenoxy)propane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO4S/c1-2-15-10-4-6-11(7-5-10)16-8-3-9-17(12,13)14/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVIJEFDTMSMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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